2-Bromo-3'-chloropropiophenone, also known as 2-bromo-1-(3-chlorophenyl)propan-1-one, is a chemical compound frequently employed as a synthetic intermediate in organic chemistry research. [, , , , ] This compound plays a crucial role in synthesizing various heterocyclic compounds, particularly those with potential pharmaceutical applications like antidepressants. [, , , , ]
2-Bromo-3'-chloropropiophenone is derived from the bromination of 3'-chloropropiophenone, a process that introduces bromine into the molecular structure. It belongs to the class of compounds known as aryl ketones, characterized by the presence of a carbonyl group () adjacent to an aromatic ring.
The synthesis of 2-Bromo-3'-chloropropiophenone can be achieved through several methods, with the most common being the bromination of 3'-chloropropiophenone.
The molecular structure of 2-Bromo-3'-chloropropiophenone features a bromine atom and a chlorine atom attached to a phenyl group.
The compound's structure can be represented using SMILES notation as CC(Br)C(=O)C1=CC(Cl)=CC=C1
, which highlights its functional groups and connectivity .
2-Bromo-3'-chloropropiophenone participates in various chemical reactions, primarily substitution reactions due to the presence of halogens.
The mechanism of action for 2-Bromo-3'-chloropropiophenone is closely tied to its role in synthesizing pharmaceuticals.
A comprehensive understanding of the physical and chemical properties of 2-Bromo-3'-chloropropiophenone is essential for its application in synthesis.
2-Bromo-3'-chloropropiophenone serves multiple roles across various scientific fields:
CAS No.: 119757-73-2
CAS No.: 25811-35-2
CAS No.: 99-18-3
CAS No.: 104332-28-7
CAS No.: 33984-05-3
CAS No.: